N-(Amino-PEG5)-N-bis(PEG4-acid)

PROTAC ADC Bioconjugation

This branched, heterobifunctional PEG linker (1:2 amine-to-carboxylic acid stoichiometry) enables dual payload attachment per conjugation event, doubling drug load in ADC applications and enhancing ternary complex formation in PROTACs targeting sterically hindered binding pockets. With 47 rotatable bonds and LogP -8.2, its exceptional flexibility and hydrophilicity maintain conjugate solubility and bioactivity. High DMSO solubility (175 mg/mL) simplifies scale-up. Ideal for researchers engineering branched PROTAC architectures or high-DAR ADCs where linear linkers fall short.

Molecular Formula C34H68N2O17
Molecular Weight 776.9 g/mol
Cat. No. B609416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Amino-PEG5)-N-bis(PEG4-acid)
SynonymsN-(Amino-PEG5)-N-bis(PEG4-acid)
Molecular FormulaC34H68N2O17
Molecular Weight776.9 g/mol
Structural Identifiers
InChIInChI=1S/C34H68N2O17/c35-3-9-43-15-21-49-27-31-53-32-30-52-24-18-46-12-6-36(4-10-44-16-22-50-28-25-47-19-13-41-7-1-33(37)38)5-11-45-17-23-51-29-26-48-20-14-42-8-2-34(39)40/h1-32,35H2,(H,37,38)(H,39,40)
InChIKeyLSCUTCGBTWNNAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

N-(Amino-PEG5)-N-bis(PEG4-acid): A Branched, Heterobifunctional PEG Linker for ADC and PROTAC Construction


N-(Amino-PEG5)-N-bis(PEG4-acid) (CAS 2093152-86-2) is a polyethylene glycol (PEG) derivative featuring a central nitrogen atom connected to a single amino-terminated PEG5 chain and two carboxylic acid-terminated PEG4 chains . This branched, heterobifunctional architecture combines a nucleophilic primary amine with two electrophilic carboxyl groups, enabling sequential bioconjugation strategies. The compound is primarily employed as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) . Its hydrophilic PEG segments confer aqueous solubility and flexibility, while the branched topology introduces unique spatial and stoichiometric properties that distinguish it from linear PEG linkers [1].

Why N-(Amino-PEG5)-N-bis(PEG4-acid) Cannot Be Replaced by Simpler PEG Linkers in Complex Bioconjugates


In the assembly of heterobifunctional constructs such as PROTACs and ADCs, the spatial arrangement, flexibility, and stoichiometry of the linker directly influence ternary complex formation, target degradation efficiency, and conjugate stability [1]. Linear PEG linkers like Amino-PEG9-acid provide only a 1:1 functional group ratio and a single spatial vector, limiting the achievable architectures . N-(Amino-PEG5)-N-bis(PEG4-acid) introduces a branched node that delivers two carboxylic acid termini from a single amine attachment point, effectively increasing the payload capacity per conjugation event and altering the spatial presentation of conjugated moieties . Substituting a linear linker for this branched structure would fundamentally change the conjugate's geometry, valency, and potential for productive ternary complex assembly, potentially compromising efficacy in targeted degradation or drug delivery applications [2]. Therefore, empirical validation using the intended linker architecture is essential for reproducible results.

Quantitative Differentiation of N-(Amino-PEG5)-N-bis(PEG4-acid) Versus Linear and Alternative PEG Linkers


Branched Architecture Confers Higher Payload Capacity and Distinct Spatial Geometry Compared to Linear Heterobifunctional PEG Linkers

N-(Amino-PEG5)-N-bis(PEG4-acid) possesses a branched topology with one amine and two carboxylic acid groups, whereas the linear comparator Amino-PEG9-acid contains only one amine and one carboxylic acid . This structural difference directly impacts functional group stoichiometry and achievable conjugate valency.

PROTAC ADC Bioconjugation

N-(Amino-PEG5)-N-bis(PEG4-acid) Exhibits Superior DMSO Solubility, Facilitating High-Concentration Stock Preparation

The compound demonstrates DMSO solubility of 175 mg/mL (225.25 mM), which is markedly higher than the linear comparator Amino-PEG9-acid (50 mg/mL, 102.97 mM) and the branched, protected analog N-Boc-N-bis(PEG4-OH) (10 mM) . This high solubility reduces the need for co-solvents or sonication during stock preparation, simplifying experimental workflows and improving reproducibility.

Solubility DMSO Bioconjugation

Balanced Molecular Weight and LogP Profile: Enhanced Hydrophilicity Without Sacrificing Membrane Permeability Potential

N-(Amino-PEG5)-N-bis(PEG4-acid) exhibits a calculated LogP of -8.2 . This value indicates significantly higher hydrophilicity compared to the linear comparator Amino-PEG9-acid (LogP ~ -1.5, predicted), while maintaining a molecular weight (776.91 Da) that remains within the favorable range for passive permeability of small molecule conjugates [1][2].

LogP Hydrophilicity PROTAC

High Purity (≥99.52%) Minimizes Batch-to-Batch Variability in Conjugation Efficiency

Commercially available N-(Amino-PEG5)-N-bis(PEG4-acid) is supplied at a purity of 99.52%, as certified by vendor quality control . In contrast, the linear comparator Amino-PEG9-acid is typically offered at ≥95% purity, and the branched analog N-Boc-N-bis(PEG4-OH) at >98% .

Purity QC Bioconjugation

High Rotatable Bond Count (47) Imparts Exceptional Conformational Flexibility for Ternary Complex Formation

N-(Amino-PEG5)-N-bis(PEG4-acid) contains 47 rotatable bonds . This value is substantially higher than the linear comparator Amino-PEG9-acid (27 rotatable bonds) and the branched comparator N-Boc-N-bis(PEG4-OH) (39 rotatable bonds) [1][2].

Flexibility PROTAC Linker Design

Optimal Research and Industrial Application Scenarios for N-(Amino-PEG5)-N-bis(PEG4-acid)


Construction of Branched PROTACs for Enhanced Ternary Complex Formation

The branched architecture of N-(Amino-PEG5)-N-bis(PEG4-acid) allows the attachment of two distinct E3 ligase ligands or two copies of a target-binding ligand from a single amine attachment point . This topology can increase the effective local concentration of binding moieties, potentially improving the kinetics of ternary complex assembly and target ubiquitination [1]. Researchers developing PROTACs against challenging targets with shallow or sterically hindered binding pockets should prioritize this linker to explore branched PROTAC architectures that may overcome the limitations of linear designs.

High Drug-to-Antibody Ratio (DAR) ADC Development

With a 1:2 amine-to-carboxylic acid stoichiometry, N-(Amino-PEG5)-N-bis(PEG4-acid) enables the attachment of two cytotoxic payload molecules per linker, effectively doubling the drug load per antibody conjugation site . This is particularly valuable for ADCs targeting antigens with moderate expression levels or for payloads with lower intrinsic potency, where achieving a higher DAR is necessary for therapeutic efficacy [2]. The high purity (99.52%) of commercially available material ensures consistent DAR and minimizes product heterogeneity.

Preparation of Dual-Functionalized Nanoparticles or Surfaces

The orthogonal reactivity of the amine and carboxylic acid groups allows sequential conjugation steps, enabling the precise immobilization of two distinct functional moieties onto a single nanoparticle or surface [3]. The high DMSO solubility (175 mg/mL) facilitates the preparation of concentrated stock solutions, simplifying the scale-up of surface modification protocols . Applications include the development of multifunctional diagnostic probes, targeted drug delivery vehicles, and biosensor surfaces.

PEGylation of Sensitive Biomolecules Requiring High Conformational Flexibility

The 47 rotatable bonds in N-(Amino-PEG5)-N-bis(PEG4-acid) provide exceptional conformational flexibility, which is advantageous when PEGylating proteins or peptides near active sites or binding interfaces . The flexible linker can accommodate the steric constraints of the biomolecule, minimizing the risk of activity loss due to rigid tethering. Furthermore, the high hydrophilicity (LogP -8.2) ensures that the PEGylated conjugate remains soluble and non-aggregating in aqueous biological buffers, reducing immunogenicity and extending circulation half-life [4].

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